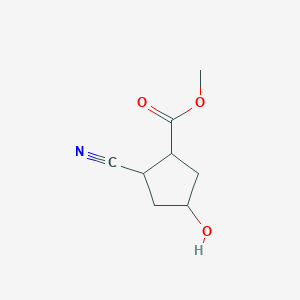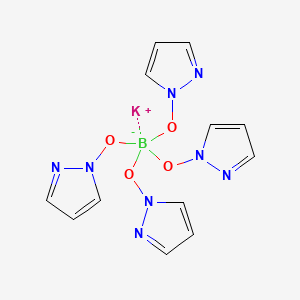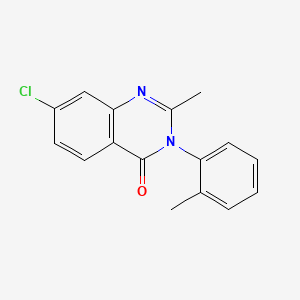
4(3H)-Quinazolinone, 7-chloro-2-methyl-3-(2-methylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(3H)-Quinazolinone, 7-chloro-2-methyl-3-(2-methylphenyl)- is a chemical compound belonging to the quinazolinone family. Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system. This particular compound is characterized by the presence of a chlorine atom at the 7th position, a methyl group at the 2nd position, and a 2-methylphenyl group at the 3rd position. These structural features contribute to its unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 7-chloro-2-methyl-3-(2-methylphenyl)- typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate aniline derivative, which is chlorinated at the 7th position.
Cyclization: The chlorinated aniline undergoes cyclization with formamide or a similar reagent to form the quinazolinone core.
Substitution: The 2-methyl group is introduced via alkylation, and the 2-methylphenyl group is attached through a Friedel-Crafts acylation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Chlorination: Large-scale chlorination of the aniline derivative using chlorine gas or a chlorinating agent.
Automated Cyclization: Use of automated reactors to carry out the cyclization step under controlled conditions.
Efficient Substitution: Employing high-yield alkylation and acylation techniques to introduce the methyl and 2-methylphenyl groups.
化学反応の分析
Types of Reactions
4(3H)-Quinazolinone, 7-chloro-2-methyl-3-(2-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can convert the quinazolinone to its corresponding amine.
Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can replace the chlorine atom under basic conditions.
Major Products
Oxidation: Quinazoline derivatives with various functional groups.
Reduction: Aminoquinazolinones.
Substitution: Substituted quinazolinones with different nucleophiles.
科学的研究の応用
4(3H)-Quinazolinone, 7-chloro-2-methyl-3-(2-methylphenyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4(3H)-Quinazolinone, 7-chloro-2-methyl-3-(2-methylphenyl)- involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity.
Pathways Involved: It can interfere with cellular pathways related to DNA replication, protein synthesis, or signal transduction.
類似化合物との比較
Similar Compounds
4(3H)-Quinazolinone: The parent compound without the chlorine, methyl, and 2-methylphenyl substitutions.
7-Chloro-4(3H)-Quinazolinone: Lacks the 2-methyl and 3-(2-methylphenyl) groups.
2-Methyl-4(3H)-Quinazolinone: Does not have the chlorine and 3-(2-methylphenyl) groups.
Uniqueness
4(3H)-Quinazolinone, 7-chloro-2-methyl-3-(2-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
特性
CAS番号 |
894-49-5 |
|---|---|
分子式 |
C16H13ClN2O |
分子量 |
284.74 g/mol |
IUPAC名 |
7-chloro-2-methyl-3-(2-methylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C16H13ClN2O/c1-10-5-3-4-6-15(10)19-11(2)18-14-9-12(17)7-8-13(14)16(19)20/h3-9H,1-2H3 |
InChIキー |
IHBJTADWNIJVJR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=CC(=C3)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


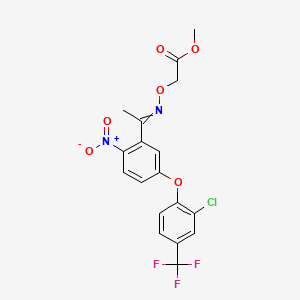
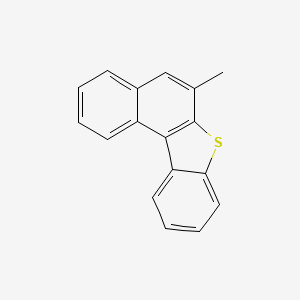

![Copper(2+), diaquabis(1,2-cyclohexanediamine-|EN,|EN')-, [OC-6-12-(trans),(trans)]-Trifluoromethanesulfonate](/img/structure/B13775864.png)
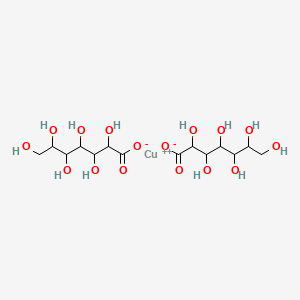
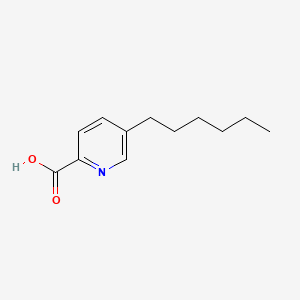
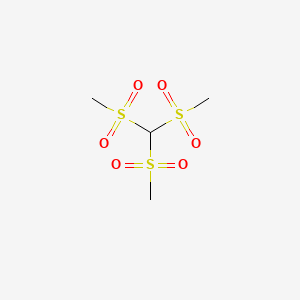
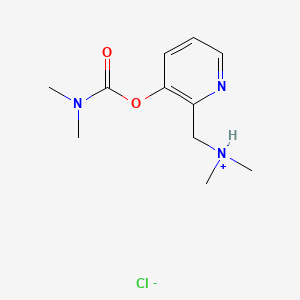

![3-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)propyl-dimethylazanium;chloride](/img/structure/B13775901.png)

